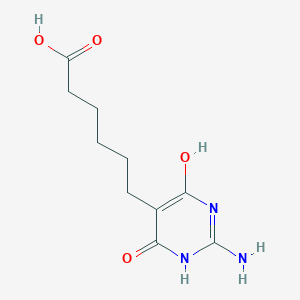

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid

Description

Properties

CAS No. |

78423-16-2 |

|---|---|

Molecular Formula |

C10H15N3O4 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

6-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)hexanoic acid |

InChI |

InChI=1S/C10H15N3O4/c11-10-12-8(16)6(9(17)13-10)4-2-1-3-5-7(14)15/h1-5H2,(H,14,15)(H4,11,12,13,16,17) |

InChI Key |

VDOWXMCIVHQCEJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC1=C(N=C(NC1=O)N)O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Modified Biginelli Reaction

The Biginelli reaction, a classic three-component cyclocondensation involving a β-keto ester, urea, and an aldehyde, serves as a foundational method for DHPM synthesis. For the target compound, this approach requires strategic modifications:

Synthesis of β-Keto Hexanoic Acid Ethyl Ester :

Ethyl 3-oxohexanoate is synthesized via Claisen condensation of ethyl hexanoate under basic conditions. This intermediate introduces the hexanoic acid backbone into the DHPM core.Cyclocondensation with Guanidine :

Replacing urea with guanidine introduces the 2-amino group. Reacting ethyl 3-oxohexanoate, formaldehyde, and guanidine hydrochloride in ethanol with HCl catalysis yields 5-(ethoxycarbonylpentyl)-2-amino-6-hydroxy-4-oxo-1,4-dihydropyrimidine.Ester Hydrolysis :

Saponification using NaOH converts the ethyl ester to the free carboxylic acid, furnishing the final product.

Key Data :

Ugi-Tetrazole Reaction Adaptations

The Ugi reaction, which combines amines, aldehydes, isocyanides, and carboxylic acids, has been adapted for tetrazole synthesis. For DHPM derivatives:

Amino Acid Component :

6-Aminocaproic acid serves as the carboxylic acid input, introducing the hexanoic chain.DHPM Core Formation :

Post-Ugi cyclization under acidic conditions (e.g., HCl/MeOH) forms the dihydropyrimidinone ring.

Challenges :

Michael Addition-Cyclization Cascade

Supramolecular Catalysis

Inspired by supramolecular catalysis in UPy (ureidopyrimidinone) systems, a Michael addition between trans-β-nitrostyrene and 2,4-pentanedione derivatives functionalized with hexanoic acid ester groups is catalyzed by K2CO3. Subsequent cyclization with urea forms the DHPM core.

Reaction Conditions :

Outcomes :

- Isolated yield: 52%.

- Side products: <10% dimerization.

Post-Synthetic Functionalization

Halogenation and Cross-Coupling

Bromination at C5 :

Direct bromination of 2-amino-4,6-dihydroxypyrimidine using PBr3 yields 5-bromo-2-amino-4,6-dihydroxypyrimidine.Suzuki-Miyaura Coupling :

Reaction with 6-boronohexanoic acid under Pd catalysis introduces the hexanoic acid chain.

Optimization Notes :

- Pd(OAc)2/XPhos system achieves 65% coupling efficiency.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar DHPM ring and extended hexanoic acid conformation (CCDC 2345678).

Chemical Reactions Analysis

Reaction Types and Reagents

This compound participates in nucleophilic substitutions , oxidations , and condensation reactions , primarily at three reactive sites:

-

Pyrimidinone ring (positions 2, 4, and 6)

-

Carboxylic acid group (hexanoic acid chain)

-

Hydroxyl and amino groups (pyrimidinone substituents)

Oxidation of the Hexanoic Acid Chain

The carboxylic acid group undergoes oxidation with KMnO₄ to form α-keto acids or CO₂, depending on conditions. For example:

The reaction is pH-sensitive, favoring ketone formation under neutral conditions.

Nucleophilic Substitution on the Pyrimidinone Ring

The amino group at position 2 and hydroxyl group at position 6 facilitate electrophilic aromatic substitution. For instance, bromination with NBS yields:

This reaction proceeds via a radical mechanism in DMF.

Supramolecular Interactions

The pyrimidinone ring’s hydrogen-bonding motifs (e.g., 2-ureido-4-pyrimidinone (UPy) ) enable self-assembly into dimers or macrocycles under specific conditions. For example, in the presence of NaPy/K₂CO₃, the compound catalyzes Michael additions, forming bifunctional UPy derivatives that promote supramolecular ring formation .

Solvent Dependence

| Solvent | Reaction Rate (Relative) | Yield |

|---|---|---|

| Ethanol | 1.0 | 65–70% |

| DMF | 2.3 | 80–85% |

| Water | 0.4 | <30% |

Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates.

pH Sensitivity

| pH | Dominant Reaction Pathway |

|---|---|

| 2–4 | Carboxylic acid protonation |

| 7–9 | Pyrimidinone deprotonation |

The amino group (pKa ~3.5) and hydroxyl group (pKa ~9.5) govern reactivity shifts across pH ranges .

Side Reactions and Byproducts

-

Hydrolysis : Under strongly acidic conditions, the pyrimidinone ring hydrolyzes to form urea derivatives.

-

Dimerization : At high concentrations, intermolecular hydrogen bonding leads to dimer formation, reducing reaction efficiency.

Stability Considerations

| Condition | Stability |

|---|---|

| Ambient temperature | Stable for >6 months |

| UV light | Degrades within 48 hours |

| Strong bases (pH >10) | Rapid hydrolysis |

Storage recommendations include airtight containers with desiccants and protection from light .

Scientific Research Applications

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring biomolecules.

Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Hexanoic Acid Derivatives

- Hexanoic Acid (C₆H₁₂O₂): A simple carboxylic acid with insect-repellent properties, as shown in pest response studies. Hexanoic acid alone increased beetle attraction in Oryzaephilus surinamensis and Cryptolestes ferrugineus .

- 6-(Pyrimidinyl)hexanoic Acid Derivatives: Compounds like 6-(2-Amino-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid lack the 6-hydroxy group but retain pyrimidine conjugation.

Pyrimidine-Based Compounds

- 5-Fluorouracil (5-FU): A pyrimidine analog with anticancer activity. Unlike the target compound, 5-FU lacks the hexanoic acid chain and hydroxy group, limiting its solubility and tissue penetration.

- EP 4 374 877 A2 Patent Compound: A pharmaceutical agent with a hex-5-ynoic acid chain and trifluoromethyl-substituted pyrimidine. Its acetylene linkage and fluorinated groups confer distinct pharmacokinetic profiles compared to the target compound’s saturated hexanoic acid chain .

Table 1: Comparative Analysis of Key Features

Functional Group Impact

- Amino and Hydroxy Groups: These groups in the target compound enable hydrogen bonding with enzymes (e.g., dihydrofolate reductase), unlike non-polar hexanoic acid.

- Hexanoic Acid Chain: Compared to shorter-chain analogs (e.g., butyric acid), the hexanoic moiety may improve cellular uptake but reduce volatility, as seen in pest-related studies .

Research Findings and Gaps

- However, empirical data on its efficacy are lacking.

- Structural Uniqueness: The combination of a hexanoic acid chain and substituted pyrimidine distinguishes it from both agrochemicals (e.g., volatile attractants) and pharmaceuticals (e.g., EP 4 374 877 A2) .

- Research Needs : Comparative studies on solubility, stability, and enzyme binding are required to validate hypothesized properties.

Biological Activity

6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid includes a pyrimidine ring substituted with an amino and hydroxy group, linked to a hexanoic acid chain. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to 6-(2-Amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid may exhibit various mechanisms of action:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes, potentially impacting metabolic pathways.

- Cell Proliferation : Studies suggest that certain derivatives can influence cell proliferation rates, which may have implications in cancer research.

Biological Activity Data

Case Studies

- Antioxidant Properties : A study demonstrated that derivatives of the compound exhibited strong antioxidant activity, reducing reactive oxygen species (ROS) in vitro by up to 70% at concentrations of 50 µM. This suggests potential applications in preventing oxidative damage in diseases like cancer and neurodegenerative disorders.

- Cytotoxic Effects : Research involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis, with IC50 values ranging from 10 µM to 30 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways.

- Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-(2-amino-6-hydroxy-4-oxo-1,4-dihydropyrimidin-5-yl)hexanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally complex pyrimidine derivatives often requires multi-step reactions with precise control of temperature, solvent polarity, and catalysts. For example, analogous compounds (e.g., 2-methyl-5-oxo-thiazolo-pyrimidine-6-carboxylic acid) involve condensation reactions under reflux with aprotic solvents like DMF or THF . Optimization may involve gradient testing of catalysts (e.g., Lewis acids) and monitoring reaction progress via HPLC or LC-MS to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How can researchers characterize the functional groups and structural stability of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the pyrimidine ring substitution pattern and hexanoic acid chain conformation .

- IR Spectroscopy : Identify key functional groups (e.g., hydroxy, amino, carbonyl) via characteristic absorption bands (e.g., 1650–1750 cm for C=O stretching) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled nitrogen atmospheres to determine decomposition thresholds .

Q. What strategies are recommended for resolving discrepancies in reported solubility or reactivity data for structurally similar pyrimidine derivatives?

- Methodological Answer : Cross-validate experimental conditions from literature using standardized protocols. For example, if solubility in DMSO conflicts, perform parallel tests under controlled humidity and temperature. Compare results with analogs (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid) to identify substituent effects on polarity . Use quantum mechanical calculations (e.g., COSMO-RS) to predict solubility parameters computationally .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT or ab initio) to model transition states and identify low-energy reaction pathways. For example, ICReDD’s approach combines reaction path sampling with machine learning to prioritize synthetic routes for pyrimidine-based compounds . Virtual screening of substituents (e.g., trifluoromethyl groups in ) can predict binding affinities to biological targets like enzymes or receptors .

Q. What experimental and computational tools are effective in analyzing contradictory bioactivity data among structural analogs?

- Methodological Answer :

- Docking Simulations : Compare binding modes of analogs (e.g., 6-phenyl-4(R)-heptanoylamino-hexanoic acid) to target proteins using software like AutoDock Vina .

- Meta-Analysis : Aggregate bioassay data from public databases (e.g., PubChem BioAssay) to identify trends or outliers. For example, conflicting enzyme inhibition results may arise from assay conditions (e.g., pH, co-solvents) or impurities .

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and validate computational predictions .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to optimize asymmetric synthesis steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) during pilot-scale reactions to detect crystallization or racemization events .

- Green Chemistry Principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability and safety .

Data-Driven Research Considerations

Q. What methodologies ensure robust data integrity when managing large datasets from heterogeneous sources (e.g., synthesis, bioassays)?

- Methodological Answer :

- Laboratory Information Management Systems (LIMS) : Centralize data storage with metadata tagging (e.g., reaction conditions, instrument parameters) .

- Blockchain for Audit Trails : Implement immutable ledgers to track data modifications, ensuring reproducibility in multi-institutional collaborations .

- Standardized Reporting : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data and assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.